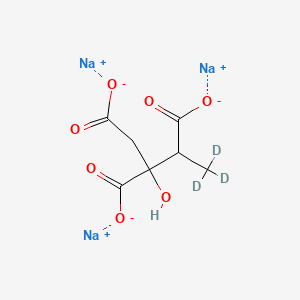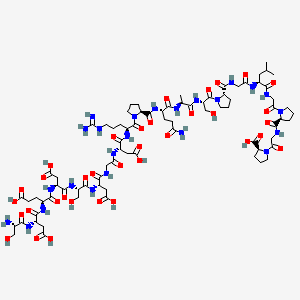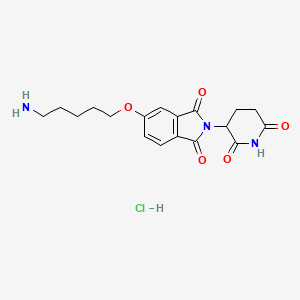
(R)-tetraMe-Tetraxetan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tetraMe-Tetraxetan is a synthetic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tetraMe-Tetraxetan typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Preparation of Intermediates: This involves the use of specific reagents and catalysts to form intermediate compounds.
Cyclization Reactions: The intermediates undergo cyclization reactions to form the core structure of ®-tetraMe-Tetraxetan.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of ®-tetraMe-Tetraxetan is scaled up using optimized reaction conditions to ensure efficiency and yield. This may involve:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Continuous Flow Processing: Continuous flow reactors may be employed for more efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
®-tetraMe-Tetraxetan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
®-tetraMe-Tetraxetan has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of ®-tetraMe-Tetraxetan involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bismutotantalite (BiTaO4): Known for its unique properties and applications in materials science.
Stibiotantalite (SbTaO4): Similar in structure to bismutotantalite and used in similar applications.
Uniqueness
®-tetraMe-Tetraxetan stands out due to its specific chemical structure and the unique reactions it undergoes. Its versatility in various scientific fields makes it a compound of significant interest.
Eigenschaften
Molekularformel |
C20H36N4O8 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(2R)-2-[4,7,10-tris[(1R)-1-carboxyethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid |
InChI |
InChI=1S/C20H36N4O8/c1-13(17(25)26)21-5-7-22(14(2)18(27)28)9-11-24(16(4)20(31)32)12-10-23(8-6-21)15(3)19(29)30/h13-16H,5-12H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t13-,14-,15-,16-/m1/s1 |
InChI-Schlüssel |
JNGPYTMGBKNNQV-KLHDSHLOSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)N1CCN(CCN(CCN(CC1)[C@H](C)C(=O)O)[C@H](C)C(=O)O)[C@H](C)C(=O)O |
Kanonische SMILES |
CC(C(=O)O)N1CCN(CCN(CCN(CC1)C(C)C(=O)O)C(C)C(=O)O)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)

![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)


![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)

![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
